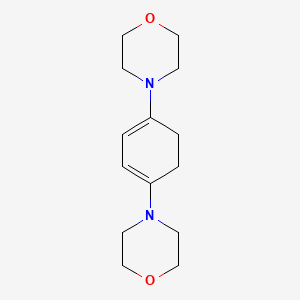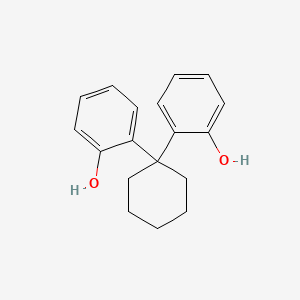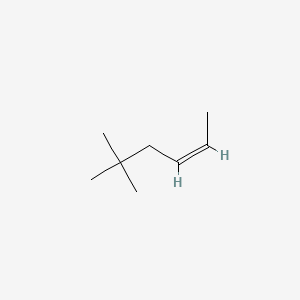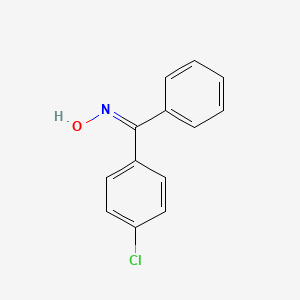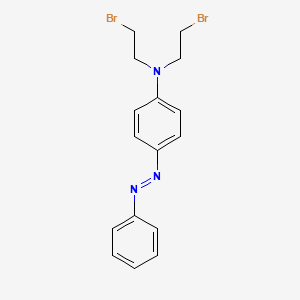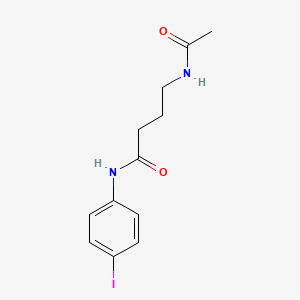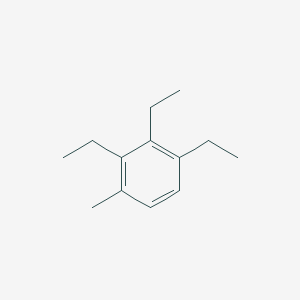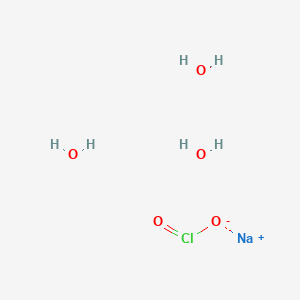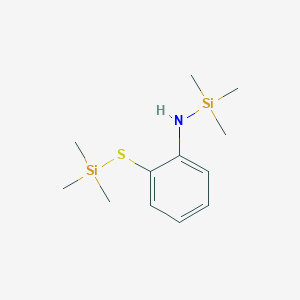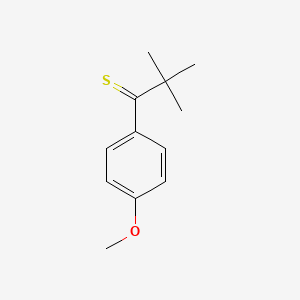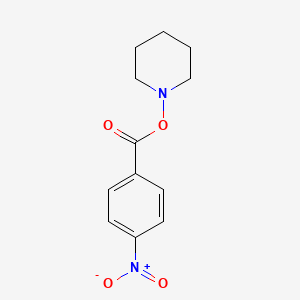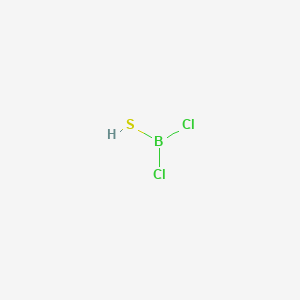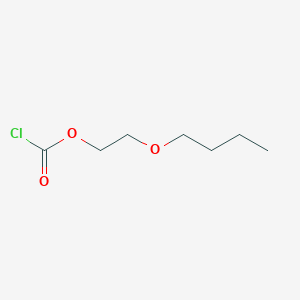
2-Butoxyethyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl carbonochloridate is an organic compound with the chemical formula C7H13ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxyethyl carbonochloridate can be synthesized through the reaction of 2-butoxyethanol with phosgene (COCl2). The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C4H9OCH2CH2OH+COCl2→C4H9OCH2CH2OCOCl+HCl
The reaction is carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The process is designed to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-butoxyethanol and hydrochloric acid.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Organic solvents like dichloromethane or toluene are typically used to dissolve reactants and control reaction conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example:
- Reaction with an amine forms a carbamate.
- Reaction with an alcohol forms a carbonate.
- Reaction with a thiol forms a thiocarbonate.
Scientific Research Applications
2-Butoxyethyl carbonochloridate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-butoxyethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final substituted product and release hydrochloric acid.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A related compound used as a solvent and in the production of other chemicals.
2-Butoxyethyl acetate: Used as a solvent in various industrial applications.
Ethylene glycol monobutyl ether: Another related compound with similar uses in industry.
Uniqueness
2-Butoxyethyl carbonochloridate is unique due to its reactivity and versatility in chemical synthesis. Its ability to form various substituted products makes it valuable in the synthesis of complex organic molecules.
Properties
CAS No. |
41905-52-6 |
|---|---|
Molecular Formula |
C7H13ClO3 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-butoxyethyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO3/c1-2-3-4-10-5-6-11-7(8)9/h2-6H2,1H3 |
InChI Key |
MNKKXTGFPVEFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


